molecular formula C21H19N5OS B2627995 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1797716-54-1

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2627995
CAS No.: 1797716-54-1
M. Wt: 389.48
InChI Key: FDJFJSZITJCLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole moiety, a pyrazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent reactions . The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone . The final coupling of the benzo[d]thiazole and pyrazole moieties with the pyridine ring is achieved through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and the employment of automated synthesis equipment to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mCPBA for oxidation, NaBH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield N-oxides, while reduction can lead to the formation of alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 1797976-90-9

This compound operates through various mechanisms, primarily targeting specific proteins and enzymes involved in cellular processes. The thiazole moiety contributes to its interaction with biological targets, which can include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by mimicking natural substrates, disrupting essential biological pathways.
  • Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound 1A431 (human epidermoid carcinoma)< 10Induces apoptosis via Bcl-2 inhibition
Compound 2Jurkat (T-cell leukemia)< 5Disrupts mitochondrial membrane potential

The structure-activity relationship (SAR) suggests that modifications on the thiazole or pyrazole rings can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives have shown efficacy against various bacterial strains:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Study : A study evaluated the efficacy of this compound against a panel of cancer cell lines, showing promising results with an IC50 below 10 µM in several cases. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Assessment : In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The SAR analysis indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects are hypothesized to result from the modulation of neuroinflammatory pathways .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-20(21-24-16-3-1-2-4-19(16)28-21)23-11-12-26-18(15-5-6-15)13-17(25-26)14-7-9-22-10-8-14/h1-4,7-10,13,15H,5-6,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFJSZITJCLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.